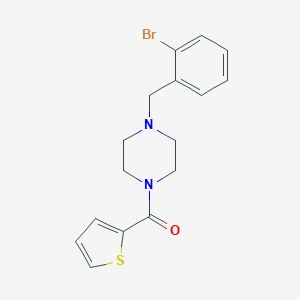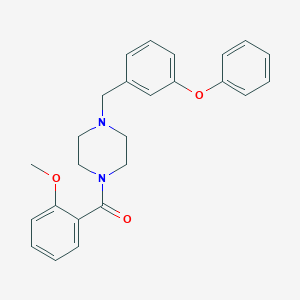
N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine, also known as 25B-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine class of drugs. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, its use is associated with serious health risks, including seizures, cardiac arrest, and death. In
Mecanismo De Acción
The exact mechanism of action of N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine is not fully understood, but it is believed to act as a partial agonist of the 5-HT2A receptor. This results in an increase in the levels of serotonin in the brain, which is responsible for the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine are similar to those of other hallucinogens. It can cause changes in perception, mood, and thought processes. It can also cause visual and auditory hallucinations, as well as synesthesia, which is the mixing of senses such as seeing sounds or hearing colors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in the brain. However, its recreational use and associated health risks make it a challenging substance to work with in a lab setting.
Direcciones Futuras
There are several future directions for research on N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine. One area of interest is its potential therapeutic uses, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of safer and more selective agonists of the 5-HT2A receptor for use in research and potentially as therapeutics. Finally, further research is needed to fully understand the long-term effects of N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine on the brain and body.
Métodos De Síntesis
The synthesis of N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine involves the reaction of 2-(pyridin-2-yl)ethanamine with 4-bromobenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride. The resulting product is then methylated using methyl iodide to obtain N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine.
Aplicaciones Científicas De Investigación
N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine has been used in scientific research to investigate its mechanism of action and its effects on the brain. It is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of drugs such as LSD and psilocybin. Studies have shown that N-(4-bromobenzyl)-N-methyl-2-(pyridin-2-yl)ethanamine has a higher affinity for the 5-HT2A receptor than LSD, making it a more potent hallucinogen.
Propiedades
Fórmula molecular |
C15H17BrN2 |
|---|---|
Peso molecular |
305.21 g/mol |
Nombre IUPAC |
N-[(4-bromophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H17BrN2/c1-18(11-9-15-4-2-3-10-17-15)12-13-5-7-14(16)8-6-13/h2-8,10H,9,11-12H2,1H3 |
Clave InChI |
QALWBFOQSRNSCP-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)Br |
SMILES canónico |
CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)
![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)



![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)

methanone](/img/structure/B248780.png)

![[4-(2-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248783.png)

